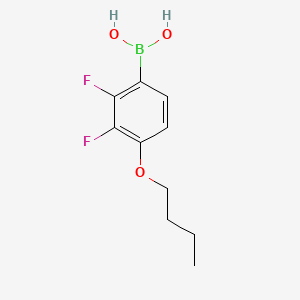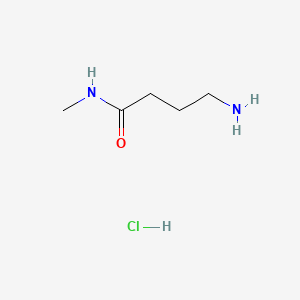
Acetyl-Amylin (8-37) (mouse, rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-Amylin (8-37) (mouse, rat) is a truncated analog of the native amylin peptide, which is a glucoregulatory hormone co-secreted with insulin by the pancreatic beta cells. This compound selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue. It is used primarily in scientific research to study the physiological and pharmacological effects of amylin and its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl-Amylin (8-37) (mouse, rat) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Acetyl-Amylin (8-37) (mouse, rat) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Amylin (8-37) (mouse, rat) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds
Major Products Formed
The major products formed from these reactions include the desired peptide sequence and any by-products resulting from incomplete reactions or side reactions. Purification steps are crucial to isolate the target peptide .
Scientific Research Applications
Acetyl-Amylin (8-37) (mouse, rat) is widely used in scientific research to study the physiological and pharmacological effects of amylin and its analogs. It is used in:
Chemistry: To study peptide synthesis and modification techniques.
Biology: To investigate the role of amylin in glucose metabolism and insulin sensitivity.
Medicine: To explore potential therapeutic applications for metabolic disorders such as diabetes.
Industry: As a reference standard in the development of peptide-based drugs
Mechanism of Action
Acetyl-Amylin (8-37) (mouse, rat) exerts its effects by selectively inhibiting the amylin receptor, which is a complex of the calcitonin receptor and receptor activity-modifying proteins. This inhibition affects glucose uptake and glycogen deposition in muscle tissue, enhancing insulin sensitivity and altering lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Amylin (8-37): A truncated analog of native amylin that inhibits insulin-related glucose uptake.
Pramlintide: An amylin analog used as a therapeutic agent for diabetes.
Cagrilintide: A long-acting amylin analog used for weight management
Uniqueness
Acetyl-Amylin (8-37) (mouse, rat) is unique due to its specific truncation and acetylation, which confer selective inhibition of the amylin receptor and distinct pharmacological properties. This makes it a valuable tool for studying the physiological and pharmacological effects of amylin and its analogs .
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H229N43O44/c1-63(2)47-83(116(205)157-59-106(201)183-44-26-33-96(183)131(220)179-109(69(13)14)135(224)174-92(50-66(7)8)139(228)185-46-28-35-98(185)140(229)184-45-27-34-97(184)132(221)182-112(74(19)191)138(227)173-91(57-104(148)199)126(215)177-107(67(9)10)133(222)156-58-105(200)160-93(60-186)128(217)172-90(56-103(147)198)127(216)181-111(73(18)190)137(226)164-82(113(149)202)51-77-36-38-78(193)39-37-77)166-123(212)88(54-101(145)196)170-124(213)89(55-102(146)197)171-129(218)94(61-187)176-130(219)95(62-188)175-118(207)80(32-25-43-155-142(152)153)162-134(223)108(68(11)12)178-125(214)85(49-65(5)6)168-121(210)86(52-76-29-22-21-23-30-76)169-122(211)87(53-100(144)195)165-114(203)71(16)159-120(209)84(48-64(3)4)167-117(206)79(31-24-42-154-141(150)151)161-119(208)81(40-41-99(143)194)163-136(225)110(72(17)189)180-115(204)70(15)158-75(20)192/h21-23,29-30,36-39,63-74,79-98,107-112,186-191,193H,24-28,31-35,40-62H2,1-20H3,(H2,143,194)(H2,144,195)(H2,145,196)(H2,146,197)(H2,147,198)(H2,148,199)(H2,149,202)(H,156,222)(H,157,205)(H,158,192)(H,159,209)(H,160,200)(H,161,208)(H,162,223)(H,163,225)(H,164,226)(H,165,203)(H,166,212)(H,167,206)(H,168,210)(H,169,211)(H,170,213)(H,171,218)(H,172,217)(H,173,227)(H,174,224)(H,175,207)(H,176,219)(H,177,215)(H,178,214)(H,179,220)(H,180,204)(H,181,216)(H,182,221)(H4,150,151,154)(H4,152,153,155)/t70-,71-,72+,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87?,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-,111-,112-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASKIUBUOYDGGF-VGIXQOHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H229N43O44 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3242.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)



![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)







